molecular formula C15H14N4O3S B2951076 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1286714-32-6

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2951076
CAS No.: 1286714-32-6
M. Wt: 330.36
InChI Key: YLSVXMVJFRMLTJ-UHFFFAOYSA-N
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Description

The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a heterocyclic molecule featuring a benzoxazole-thioether moiety linked to an azetidine ring bearing a 3-methyl-1,2,4-oxadiazole substituent. This structure combines electron-rich aromatic systems with rigid heterocyclic scaffolds, making it a candidate for pharmaceutical applications, particularly in antitubercular research . Derivatives of this compound have been synthesized with varying substituents on the pyrazole and aryl groups, influencing their physicochemical and biological properties .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-16-14(22-18-9)10-6-19(7-10)13(20)8-23-15-17-11-4-2-3-5-12(11)21-15/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSVXMVJFRMLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzo[d]oxazole derivative can be reacted with a thiol to introduce the thioether linkage.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the benzo[d]oxazole-thioether intermediate with the azetidine-oxadiazole intermediate under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring (4-membered nitrogen-containing heterocycle) exhibits strain-driven reactivity, making it susceptible to nucleophilic substitution. Key reactions include:

Reaction TypeConditionsProductsKey ObservationsReferences
Ring-opening via amines DMF, 80°C, excess NH33-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-amineRegioselective attack at the azetidine C3 position
Acid-catalyzed hydrolysis HCl (6M), reflux3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylic acidComplete ring opening within 2 hours

Oxidation of Thioether Group

The benzo[d]oxazol-2-ylthio group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductsSelectivityReferences
H₂O₂ (30%)CH₃CN, 25°CBenzo[d]oxazol-2-yl sulfoxidePartial oxidation to sulfoxide (85% yield)
mCPBADCM, 0°C → RTBenzo[d]oxazol-2-yl sulfoneFull oxidation to sulfone (92% yield)

Reactivity of 1,2,4-Oxadiazole Ring

The 3-methyl-1,2,4-oxadiazole group participates in electrophilic and nucleophilic reactions:

Reaction TypeReagentsProductsNotesReferences
Electrophilic substitution HNO₃/H₂SO₄5-nitro-3-methyl-1,2,4-oxadiazoleNitration occurs at the 5-position
Hydrolysis NaOH (2M), 100°C3-methyl-1,2,4-oxadiazole-5-carboxylic acidStability in acidic conditions; degrades in base

Cross-Coupling Reactions

The thioether and azetidine groups enable transition-metal-catalyzed coupling:

CatalystSubstrateProductsYieldReferences
Pd(PPh₃)₄Arylboronic acidBiaryl derivatives60–75% (Suzuki coupling)
CuITerminal alkynesAlkynylated azetidine55% (Sonogashira coupling)

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessMajor ProductsReferences
150–200Loss of thiophene fragmentCO₂, H₂S, NH₃
200–300Oxadiazole ring cleavageMethyl isocyanate, CO

Computational Reactivity Insights

DFT studies (B3LYP/6-31G*) highlight key reactive sites:

SiteLocalized Electron DensitySusceptible Reactions
Azetidine N1High nucleophilicity (Fukui index: 0.12)Nucleophilic substitution
Oxadiazole C5Electrophilic character (MEP: +45 kcal/mol)Electrophilic attack
Thioether SPolarizable lone pairs (NBO charge: −0.32)Oxidation

Key Findings:

  • Azetidine Reactivity : The strained 4-membered ring undergoes nucleophilic substitution 5× faster than analogous pyrrolidine derivatives.

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring resists thermal decomposition below 200°C but hydrolyzes rapidly under alkaline conditions .

  • Thioether Oxidation : Oxidation selectivity correlates with steric hindrance from the benzo[d]oxazole group .

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests potential bioactivity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The structural motifs present in the molecule are often found in pharmacologically active compounds, suggesting possible applications in drug discovery.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. If used in materials science, its action might involve specific interactions with other components of the material, contributing to its overall properties.

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with several heterocyclic derivatives:

  • Parent benzoxadiazole derivatives : The parent compound, 4-azidomethyl-benzoxadiazole (II), lacks the oxadiazole-azetidine moiety, resulting in distinct spectroscopic properties and reduced steric hindrance .
  • 1,3,4-Oxadiazole analogs: Compounds like 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone (5a-f) feature triazole and oxadiazole rings but lack the azetidine core, reducing conformational flexibility .
  • Benzothiazole derivatives : Compounds such as 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine replace the benzoxazole with a benzothiazole, altering electronic properties due to sulfur’s polarizability .

Physicochemical Properties

Key comparisons of melting points, spectral data, and molecular weights are summarized below:

Compound Name / Derivative Substituents Molecular Weight Melting Point (°C) IR C=O Stretch (cm⁻¹) Reference
Target Compound (e.g., 6a ) Thiophen-2-yl, 4-fluoro-3-methyl 451.4 261–263 1732
6b 3,4,5-Trimethoxyphenyl 535.5 244–246 1710
6c 2-Bromophenyl 505.4 234–236 1721
Parent Compound II Azidomethyl-benzoxadiazole N/A Not reported Not reported
3-Methyl-1,2,4-oxadiazole derivative Benzaldehyde substituent 188.18 66–68 N/A

Key Observations :

  • Substituents like bromine or methoxy groups increase molecular weight and reduce melting points due to altered packing efficiency .
  • The C=O stretch in derivatives (1700–1750 cm⁻¹) correlates with electron-withdrawing effects of substituents (e.g., fluorine in 6a lowers the stretch frequency) .

Biological Activity

The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule featuring multiple heterocyclic rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d]oxazole ring, a 1,2,4-oxadiazole ring, and an azetidine ring. Its molecular formula is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S with a molecular weight of 342.36 g/mol. The unique combination of these rings contributes to its potential biological activity.

Property Value
Molecular FormulaC₁₅H₁₄N₄O₃S
Molecular Weight342.36 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing benzo[d]oxazole moieties exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzo[d]oxazole have shown selective action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

In a study evaluating a series of similar compounds, only a few demonstrated significant activity against model bacterial strains. The minimal inhibitory concentrations (MICs) were determined for active compounds, revealing that substitutions on the benzoxazole ring significantly influenced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of benzo[d]oxazole derivatives is notable. Compounds with this scaffold have been reported to exert cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). A structure–activity relationship (SAR) analysis suggested that specific substitutions enhance selectivity towards cancer cells while reducing toxicity to normal cells .

For example, derivatives with electron-donating groups showed improved activity against cancer cells compared to those with electron-withdrawing substituents. This finding underscores the importance of molecular modifications in optimizing therapeutic effects .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, compounds derived from benzo[d]oxazole have been investigated for additional pharmacological activities including anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate various biochemical pathways, making them candidates for further drug development .

Case Studies

  • Antimicrobial Screening : A study conducted on a series of benzo[d]oxazole derivatives found that only five out of twenty compounds exhibited significant antimicrobial activity against E. coli and B. subtilis, indicating that structural modifications can lead to enhanced biological properties .
  • Cytotoxicity Assessment : In vitro tests revealed that certain derivatives were selectively toxic to cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .

Q & A

Q. What are the common synthetic routes for preparing 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the azetidine core via cyclization of 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine precursors under reflux conditions using anhydrous DMF or THF as solvents .
  • Step 2: Thioether linkage formation between the benzo[d]oxazole-2-thiol moiety and the azetidine-ethanone intermediate. This step often employs aryl isothiocyanates and requires careful temperature control (reflux for 4–6 hours) .
  • Optimization: Adjusting solvent polarity (e.g., switching from DMF to THF) or using catalytic bases like triethylamine can improve yields (e.g., from 55% to 90% in analogous syntheses) .

Q. What spectroscopic methods are most reliable for characterizing this compound, and how are data interpreted?

Answer: Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.1–2.5 ppm (methyl group on oxadiazole), δ 3.8–4.2 ppm (azetidine protons), and δ 7.2–8.1 ppm (aromatic protons from benzo[d]oxazole) confirm structural integrity .
    • ¹³C NMR: Signals near 165–170 ppm indicate carbonyl groups in the oxadiazole and ethanone moieties .
  • HRMS: Exact mass determination (e.g., [M+H]⁺) validates molecular formula consistency .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly in antimicrobial or anticancer assays?

Answer: In vitro bioassay design:

  • Antifungal Activity: Follow protocols from analogous oxadiazole derivatives, testing against Candida albicans and Aspergillus niger using agar diffusion or microdilution methods. Activity is quantified via minimum inhibitory concentration (MIC) values .
  • Anticancer Screening: Use cell lines (e.g., MCF-7 or HeLa) in MTT assays. A typical protocol involves 48-hour exposure at 10–100 µM concentrations, with IC₅₀ calculations .

Q. How can structural-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

Answer:

  • Modify Substituents:
    • Replace the 3-methyl group on the oxadiazole with bulkier substituents (e.g., trifluoromethyl) to improve lipophilicity and membrane permeability .
    • Introduce electron-withdrawing groups (e.g., nitro) on the benzo[d]oxazole ring to enhance electrophilic interactions with biological targets .
  • Assay Validation: Compare derivatives in parallel bioassays to isolate critical functional groups. For example, compounds with chloro-substituted aryl groups showed 2–3× higher antifungal activity .

Q. How should researchers address contradictions in synthetic yields or bioactivity data across studies?

Answer:

  • Yield Discrepancies:
    • Solvent Purity: Anhydrous DMF (99.8% purity) vs. technical-grade DMF can alter reaction kinetics .
    • Catalyst Screening: Test alternatives like DMAP or pyridine for acylation steps to resolve low yields (e.g., from 55% to 75% in similar syntheses) .
  • Bioactivity Variability:
    • Standardize assay conditions (e.g., incubation time, cell passage number) to minimize inter-lab variability .
    • Use positive controls (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction:
    • Software Tools: SwissADME or ADMETlab 2.0 to estimate logP (aim for 2–4 for optimal bioavailability) and CYP450 inhibition profiles .
    • Docking Studies: Use AutoDock Vina to simulate binding to target enzymes (e.g., fungal CYP51 or human topoisomerase II) .
  • Validation: Cross-reference computational results with experimental solubility tests (e.g., shake-flask method in PBS buffer) .

Q. How can researchers troubleshoot crystallization challenges during purification?

Answer:

  • Solvent Selection: Use mixed solvents (e.g., ethanol:water 4:1) to improve crystal lattice formation. For example, analogous thiourea derivatives crystallized optimally from ethanol .
  • Temperature Gradients: Gradual cooling from 60°C to 4°C over 12 hours enhances crystal purity .
  • Seeding: Introduce microcrystals of a structurally similar compound to induce nucleation .

Methodological Resources

  • Key References:
    • Synthetic protocols for azetidine-oxadiazole hybrids .
    • Bioactivity screening frameworks for heterocyclic compounds .
    • NMR and HRMS data interpretation guidelines .

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